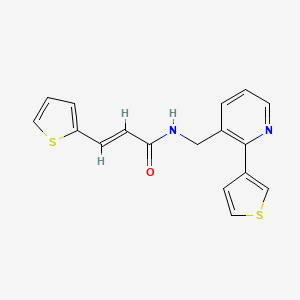
(E)-5-(furan-2-ylmethylene)-3-(4-(4-methylpiperazin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical with the molecular formula C21H22N4O3S . It is a complex organic molecule that contains several functional groups, including a furan ring, a thioxothiazolidinone ring, and a methylpiperazine group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this ring is a thioxothiazolidinone ring, which is a five-membered ring containing two oxygen atoms, one sulfur atom, and two carbon atoms. Additionally, the compound contains a 4-methylpiperazine group, which is a six-membered ring containing two nitrogen atoms and four carbon atoms .Wissenschaftliche Forschungsanwendungen
Inhibition of Tumor Growth and Angiogenesis : Thioxothiazolidin-4-one derivatives have shown to inhibit tumor growth and tumor-induced angiogenesis in mouse models, indicating their potential as anticancer therapies. The derivatives significantly reduced ascites tumor volume and cell number while increasing the lifespan of mice with Ehrlich Ascites Tumor (EAT), along with suppressing tumor-induced endothelial proliferation (Chandrappa et al., 2010).
Cytotoxicity and Induction of Apoptosis in Human Leukemia Cells : Specific thiazolidinone compounds containing furan moiety exhibited moderate to strong antiproliferative activity in a dose-dependent manner in human leukemia cell lines. The compounds 5e and 5f were particularly noted for their potent anticancer activity, demonstrating the importance of electron-donating groups for their efficacy (Chandrappa et al., 2009).
Antifibrotic Applications
- Antifibrotic and Anticancer Action : Amino(imino)thiazolidinone derivatives were synthesized and evaluated for their antifibrotic and anticancer activities. Certain compounds showed significant reduction in the viability of fibroblasts without possessing an anticancer effect, highlighting their potential in antifibrotic therapy. These findings suggest that thiazolidinone derivatives could be promising candidates for further testing as antifibrotic agents, with effects comparable to Pirfenidone and without scavenging superoxide radicals (Kaminskyy et al., 2016).
Antimicrobial Applications
- Antimicrobial Agents : Some thiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents. These compounds showed promising results in inhibiting the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Patel et al., 2012).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could include investigating its potential uses in various fields, such as pharmaceuticals, due to the medicinal significance of furan derivatives . Additionally, further studies could be conducted to determine its physical and chemical properties, as well as its safety and hazards.
Eigenschaften
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-18-7-9-19(10-8-18)15(21)5-2-6-20-16(22)14(25-17(20)24)12-13-4-3-11-23-13/h3-4,11-12H,2,5-10H2,1H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAVIOVQHABPOO-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea](/img/structure/B2571362.png)
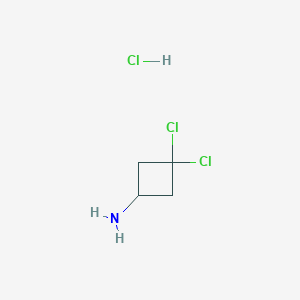
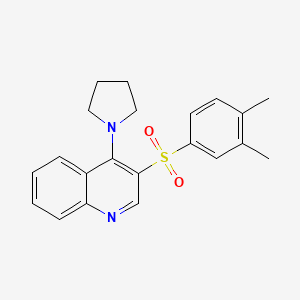


![4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2571372.png)
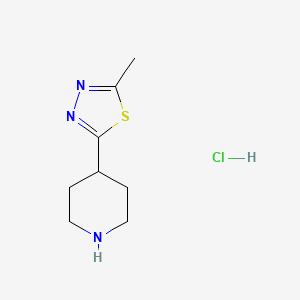
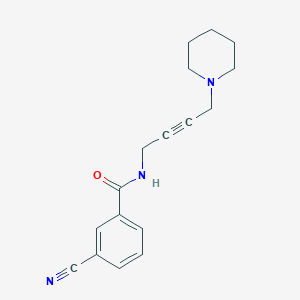
![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B2571376.png)
![2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone](/img/structure/B2571378.png)
![N-[(3-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2571379.png)
![2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetonitrile](/img/structure/B2571380.png)
